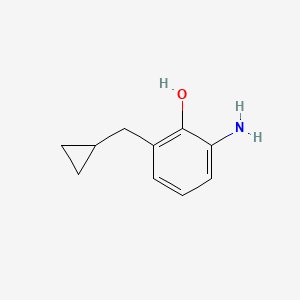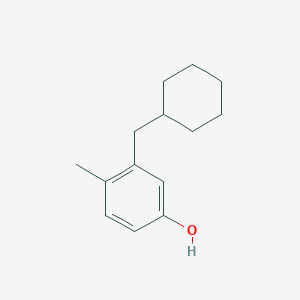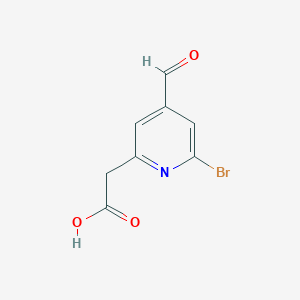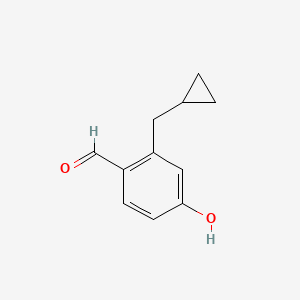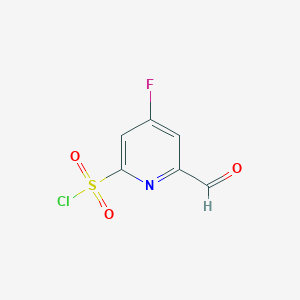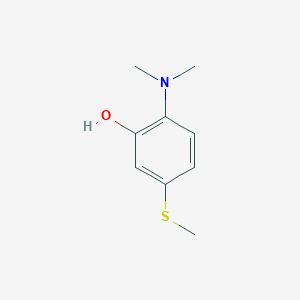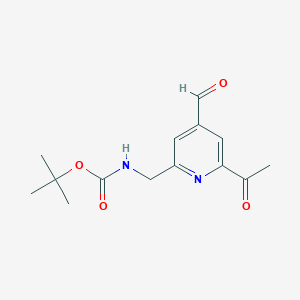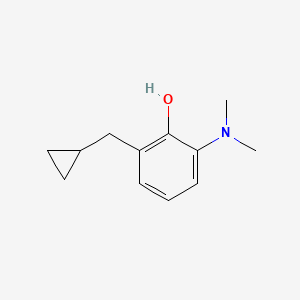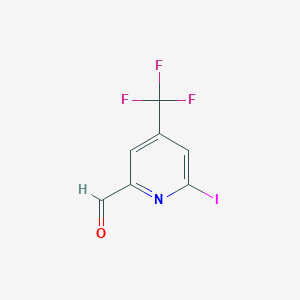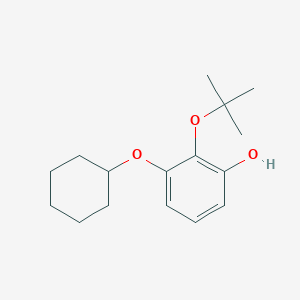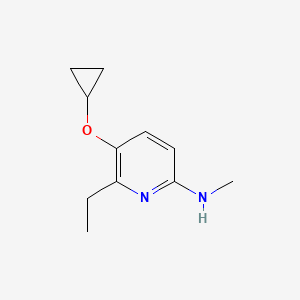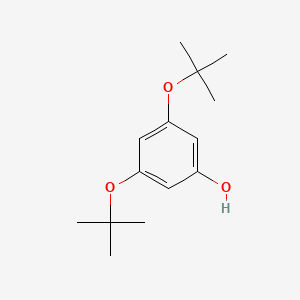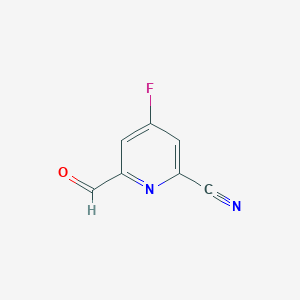
4-Fluoro-6-formylpyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-6-formylpyridine-2-carbonitrile is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a formyl group on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-formylpyridine-2-carbonitrile typically involves the introduction of fluorine and formyl groups onto a pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the pyridine ring using a suitable fluorinating agent. The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating reagents like DMF and POCl3 .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution and formylation reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-6-formylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 4-Fluoro-6-carboxypyridine-2-carbonitrile.
Reduction: 4-Fluoro-6-hydroxymethylpyridine-2-carbonitrile.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-6-formylpyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-6-formylpyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the formyl group can participate in hydrogen bonding and other interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-formylpyridine-2-carbonitrile: Similar structure but with different substitution pattern.
6-Fluoropyridine-2-carbonitrile: Lacks the formyl group.
3-Fluoro-2-pyridinecarbonitrile: Different substitution pattern and lacks the formyl group.
Uniqueness
4-Fluoro-6-formylpyridine-2-carbonitrile is unique due to the specific positioning of the fluorine and formyl groups on the pyridine ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to other fluorinated pyridine derivatives .
Propiedades
Fórmula molecular |
C7H3FN2O |
|---|---|
Peso molecular |
150.11 g/mol |
Nombre IUPAC |
4-fluoro-6-formylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3FN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,4H |
Clave InChI |
DUWGBJCJKIFUEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


